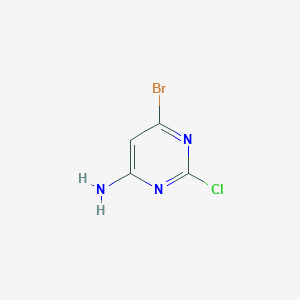

6-Bromo-2-chloropyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. nih.gov This fundamental structure is a cornerstone of life itself, forming the basis for three of the five nucleobases in DNA and RNA: cytosine, thymine, and uracil. nih.govresearchgate.net The presence of this scaffold in the very blueprint of life underscores its profound biological importance. nih.gov Beyond their role in genetics, pyrimidine derivatives are integral to a wide array of biological processes and are found in essential molecules like vitamin B1 (thiamine) and folic acid. researchgate.net

The significance of pyrimidines extends into the realm of medicinal chemistry, where the pyrimidine ring serves as a privileged scaffold in drug discovery. nih.govignited.in Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, a vast number of synthetic pyrimidine derivatives have been developed, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular effects. ignited.inignited.in

Overview of Halogenated Pyrimidine Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine ring gives rise to halogenated pyrimidine derivatives, a class of compounds with unique chemical reactivity and significant applications. Halogenation can profoundly influence the electronic properties of the pyrimidine ring, often enhancing its electrophilicity and making it more susceptible to nucleophilic substitution reactions. acs.org This reactivity is a cornerstone of their utility in organic synthesis, allowing for the construction of more complex molecules. rsc.org

Halogenated pyrimidines are particularly important as intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.org For instance, the presence of a halogen can serve as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the assembly of diverse molecular architectures. nih.govmdpi.com

Furthermore, in medicinal chemistry, halogenated pyrimidines themselves can exhibit potent biological activity. They have been investigated as anticancer agents and radiosensitizers, where the halogen atom can play a direct role in the therapeutic mechanism. nih.gov For these agents to be effective, they must be incorporated into the DNA of cells, a process that is dependent on the cell cycle. nih.gov

Contextualization of 6-Bromo-2-chloropyrimidin-4-amine within Pyrimidine Research

This compound is a di-halogenated pyrimidine derivative that has garnered attention as a versatile building block in organic synthesis. Its structure features a pyrimidine core substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position. This specific arrangement of functional groups provides a platform for regioselective chemical modifications.

The differential reactivity of the C-Br and C-Cl bonds, along with the presence of the amino group, allows for a stepwise and controlled introduction of various substituents. The chlorine atom at the 2-position and the bromine atom at the 6-position are both susceptible to nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.org This dual reactivity enables the sequential introduction of different nucleophiles, leading to the synthesis of a wide range of polysubstituted pyrimidine derivatives.

The utility of this compound as a synthetic intermediate is highlighted in its application for creating libraries of compounds for drug discovery. For example, it can be a precursor for the synthesis of inhibitors of various kinases, which are important targets in cancer therapy. researchgate.net The synthesis of this compound has been reported through the reduction of a nitro group to an amine. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H3BrClN3 |

| Molecular Weight | 208.44 g/mol |

| Appearance | Solid |

| Melting Point | 460–461 K researchgate.net |

| CAS Number | 185991-91-9 |

The crystal structure of this compound has been determined, revealing a planar pyrimidine ring. In the solid state, the molecules form dimers through hydrogen bonding interactions between the amino group and a nitrogen atom of the pyrimidine ring. researchgate.net This structural information is crucial for understanding its reactivity and potential interactions in a biological context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUDVQHLUXUALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745147 | |

| Record name | 6-Bromo-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-66-6 | |

| Record name | 6-Bromo-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Chloropyrimidin 4 Amine

Established Synthetic Pathways to 6-Bromo-2-chloropyrimidin-4-amine

Established synthetic routes to this compound primarily involve the manipulation of pre-existing pyrimidine (B1678525) rings. These methods are well-documented and provide reliable access to the target compound.

Reduction of 5-Bromo-2-chloro-4-nitropyrimidine Precursors

A common and effective method for the synthesis of this compound involves the reduction of a 5-bromo-2-chloro-4-nitropyrimidine precursor. This transformation is a critical step that introduces the amine functionality at the C4 position of the pyrimidine ring. The starting nitro compound can be synthesized through various halogenation and nitration reactions on pyrimidine scaffolds. The subsequent reduction of the nitro group is typically achieved using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

Optimized Reaction Conditions and Yield Optimization

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This includes careful control of temperature, reaction time, and the choice of solvent and reagents. For instance, in the reduction of the corresponding nitro precursor, the concentration of the reducing agent and the pH of the reaction mixture can significantly impact the outcome. Furthermore, purification techniques such as recrystallization or column chromatography are often employed to isolate the desired product in high purity. Research has focused on developing scalable and cost-effective procedures that minimize the formation of byproducts.

Advanced Synthetic Strategies for Pyrimidine Scaffolds

In addition to the established pathways, modern synthetic chemistry offers several advanced strategies for the construction of pyrimidine derivatives, including this compound. These methods often provide advantages in terms of efficiency, atom economy, and environmental impact.

Microwave-Assisted Synthesis Approaches for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comorganic-chemistry.org This technology can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. tandfonline.com The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions or with minimal solvent usage. tandfonline.comnih.govtandfonline.com For instance, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, has been efficiently carried out under microwave conditions. tandfonline.com This approach offers a rapid and efficient alternative to conventional heating methods for the synthesis of pyrimidine-based compounds. clockss.org

Metal-Free and Transition Metal-Catalyzed C-N Bond Formations

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in the synthesis of nitrogen-containing heterocycles like pyrimidines. Both metal-free and transition metal-catalyzed methods have been developed for this purpose.

Metal-Free Approaches: Recent research has focused on developing metal-free methods for C-N bond formation, which are advantageous due to the avoidance of potentially toxic and expensive metal catalysts. nih.govorganic-chemistry.orgrsc.org These methods often utilize base-promoted intermolecular oxidation or other novel activation strategies. nih.govorganic-chemistry.org For example, a protocol using molecular oxygen as the sole oxidant has been developed for the synthesis of polysubstituted pyrimidines. nih.govorganic-chemistry.org Another approach involves the use of L-proline as a catalyst for the construction of fused pyrimidines in water, offering an environmentally friendly option. acs.org

Transition Metal-Catalyzed Approaches: Transition metal catalysis remains a cornerstone of modern organic synthesis, offering high efficiency and selectivity for C-N bond formation. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the amination of chloropyrimidines. researchgate.net Other transition metals, such as iridium and nickel, have also been employed in catalytic cycles to construct the pyrimidine ring. mdpi.com These methods often allow for the synthesis of a wide range of substituted pyrimidines with good functional group tolerance. nih.govdntb.gov.ua

Table 1: Comparison of Metal-Free and Transition Metal-Catalyzed C-N Bond Formation

| Feature | Metal-Free Approaches | Transition Metal-Catalyzed Approaches |

|---|---|---|

| Catalyst | Typically organic molecules (e.g., L-proline) or base-promoted | Transition metals (e.g., Palladium, Nickel, Iridium) |

| Advantages | Avoids toxic/expensive metals, environmentally friendly | High efficiency, high selectivity, broad substrate scope |

| Examples | O2 as oxidant, L-proline in water | Palladium-catalyzed amination, Iridium-catalyzed cycloadditions |

| References | nih.govorganic-chemistry.orgrsc.orgacs.org | nih.govresearchgate.netmdpi.comdntb.gov.ua |

De Novo Synthesis from Commercially Available Precursors

De novo synthesis refers to the construction of a complex molecule from simple, readily available starting materials. microbenotes.comnih.govyoutube.com This approach offers great flexibility in designing novel pyrimidine derivatives. The synthesis typically involves a series of reactions that build the pyrimidine ring step-by-step. Key starting materials for the de novo synthesis of pyrimidines include bicarbonate, ammonia (B1221849) (or an amine source), and an α,β-unsaturated carbonyl compound or its equivalent. libretexts.org The pathway often begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to initiate the ring-forming cascade. libretexts.org While this approach can be more labor-intensive than modifying a pre-existing pyrimidine, it provides access to a wider range of structural diversity.

Chemical Reactivity and Derivatization of 6 Bromo 2 Chloropyrimidin 4 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chloro and bromo substituents influence their lability, with the chloro group at the C2 position and the bromo group at the C6 position exhibiting differential reactivity that can be exploited for selective functionalization.

Amination Reactions and Hydrazine (B178648) Derivatives

The chlorine atom at the C2 position and the bromine atom at the C6 position of the pyrimidine ring are both susceptible to displacement by nucleophiles. However, the reactivity of these positions can differ, allowing for selective substitution under controlled conditions. While direct amination studies on 6-Bromo-2-chloropyrimidin-4-amine are not extensively detailed, the synthesis of related hydrazine derivatives provides significant insight into the compound's reactivity.

A closely related starting material, 5-bromo-2,4-dichloropyrimidine, undergoes a selective reaction with hydrazine hydrate (B1144303) to form 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in In this process, one of the chloro groups is selectively displaced by the hydrazine nucleophile. jsscacs.edu.in This reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) at a low temperature (0–10 °C) in the presence of a base such as triethylamine. jsscacs.edu.in The resulting 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine can then undergo further amination, for instance, by reacting with morpholine, where the remaining chlorine atom is displaced. jsscacs.edu.in This two-step process highlights the potential for sequential and selective amination on the pyrimidine core.

The general principle of palladium-catalyzed amination is also highly relevant. For instance, palladium-catalyzed reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides with arylamines have been shown to proceed efficiently. nih.gov These reactions often utilize a palladium(II) acetate (B1210297) catalyst in combination with a ligand like Xantphos and a base such as cesium carbonate. nih.gov Such methods are broadly applicable to a range of amino- and halogenated-heterocycles. nih.govgeorgiasouthern.edugeorgiasouthern.edu

Table 1: Synthesis of Hydrazine Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine, Ethanol | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 83% | jsscacs.edu.in |

Reactions with Sulfonyl and Acid Chlorides

The amino group at the C4 position of this compound is nucleophilic and can react with electrophilic reagents such as sulfonyl chlorides and acid chlorides. This leads to the formation of sulfonamides and amides, respectively.

The reaction with a sulfonyl chloride, for example, would involve the attack of the amino group on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide linkage. This type of reaction is a standard method for the synthesis of sulfonamides from primary or secondary amines. ucl.ac.uk The stability of the 2,4,6-trichlorophenyl (TCP) sulfonate group to palladium chemistry has been demonstrated, allowing for the synthesis of more complex sulfonamides via subsequent cross-coupling reactions. ucl.ac.uk

Similarly, acylation with an acid chloride would proceed via the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, resulting in the formation of an amide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Formation of Schiff Base Derivatives

The primary amino group at the C4 position of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an azomethine or imine group (-N=CH-). nih.gov These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. researchgate.netnih.gov

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the pyrimidine core. For example, reaction with substituted benzaldehydes would yield a series of derivatives with different aromatic groups attached to the nitrogen atom at the C4 position. nih.gov The synthesis of Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with various aromatic aldehydes has been reported to proceed in high yields. nih.gov A novel tetradentate Schiff base ligand has also been synthesized through the reaction of 4-chloro-2,6-diaminopyrimidine (B16297) with 2-hydroxy acetophenone. researchgate.net

Palladium-Mediated Cross-Coupling Reactions and Sonogashira Coupling for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halogenated heterocyclic compounds. nih.govbeilstein-journals.org For this compound, both the bromo and chloro substituents can potentially participate in these reactions.

The Sonogashira coupling, a specific type of palladium-catalyzed cross-coupling, is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.orgresearchgate.net

In the context of this compound, the bromo group at the C6 position is generally more reactive than the chloro group at the C2 position in palladium-catalyzed reactions. This differential reactivity allows for selective Sonogashira coupling at the C6 position, leaving the C2 chloro group available for subsequent transformations. The synthesis of various alkynyl-substituted pyrimidines has been achieved through Sonogashira coupling reactions on related di-halogenated pyrimidines. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction | wikipedia.orgresearchgate.net |

| Copper Co-catalyst | CuI | Facilitates the reaction with the alkyne | wikipedia.orgresearchgate.net |

| Base | Triethylamine, Diethylamine | Neutralizes the HX byproduct | wikipedia.org |

| Solvent | Toluene, DMF | Provides the reaction medium | wikipedia.orgresearchgate.net |

Influence of Halogen Substituents on Chemical Reactivity and Efficacy

The presence and nature of the halogen substituents on the pyrimidine ring significantly influence the chemical reactivity of this compound. The electron-withdrawing nature of the halogens makes the pyrimidine ring more susceptible to nucleophilic attack.

In nucleophilic aromatic substitution reactions, the relative reactivity of different halogens often follows the order I > Br > Cl > F. Therefore, in a molecule containing both bromo and chloro substituents, the bromo group is generally more labile and thus more likely to be displaced first in reactions like palladium-catalyzed couplings. This allows for regioselective functionalization of the pyrimidine ring. For instance, in di-substituted quinolines with both bromo and iodo groups, Sonogashira coupling occurs preferentially at the more reactive iodo-substituted site. libretexts.org

In the case of palladium-catalyzed amination of purine (B94841) nucleosides, it has been observed that reactions with 6-bromopurine (B104554) derivatives can be carried out with a lower catalyst loading compared to their 6-chloropurine counterparts, indicating the higher reactivity of the bromo substituent. nih.gov This differential reactivity is a key factor in designing synthetic strategies for the derivatization of poly-halogenated heterocyclic compounds.

Structural Characterization and Supramolecular Assembly of 6 Bromo 2 Chloropyrimidin 4 Amine

X-ray Crystallographic Analysis of 6-Bromo-2-chloropyrimidin-4-amine

Planarity of the Pyrimidine (B1678525) Ring System

For substituted pyrimidines, the central pyrimidine ring is generally expected to be essentially planar. In the related isomer, 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is observed to be nearly planar, with only a minor root-mean-square deviation from the plane. nih.gov A similar planarity would be anticipated for the 6-bromo isomer, though experimental verification is required.

**4.1.2. Coplanarity of Halogen and Amine Substituents (Br, Cl, NH₂) **

In a crystallographic study of this compound, it would be expected that the bromine, chlorine, and the nitrogen atom of the amine group would be nearly coplanar with the pyrimidine ring. This is observed in the 5-bromo isomer, where the Br, Cl, and amine nitrogen atoms are coplanar with the ring system. nih.gov This arrangement is favored as it minimizes steric hindrance and allows for optimal electronic interactions.

Intermolecular Interactions and Supramolecular Network Formation

The supramolecular assembly in the solid state is dictated by non-covalent interactions, primarily hydrogen bonding. The specific substitution pattern on the pyrimidine ring is crucial in defining the resulting network.

N-H···N Hydrogen Bonding Patterns

The amine group (-NH₂) on the pyrimidine ring acts as a hydrogen bond donor, while the ring nitrogen atoms can act as hydrogen bond acceptors. It is highly probable that this compound would exhibit intermolecular N-H···N hydrogen bonds. nih.gov These interactions are a common and dominant feature in the crystal structures of aminopyrimidines and related nitrogen-containing heterocyclic compounds. nih.govbldpharm.com

Dimerization and Two-Dimensional Frameworks

Through N-H···N hydrogen bonding, molecules of aminopyrimidine derivatives often form centrosymmetric dimers. nih.gov These dimeric units can then serve as building blocks, connecting further through additional hydrogen bonds to create extended one-, two-, or three-dimensional frameworks. In the case of the 5-bromo isomer, pairs of N-H···N hydrogen bonds lead to the formation of inversion dimers, which are subsequently linked into a two-dimensional network. nih.gov A similar, though not identical, supramolecular architecture could be hypothesized for the 6-bromo isomer pending experimental data.

Spectroscopic Characterization Methodologies (e.g., ¹H NMR, ¹³C NMR, FT-IR, LC-MS)

Spectroscopic techniques are vital for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not available in the reviewed literature, the principles of each methodology can be described.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show a signal for the single aromatic proton on the pyrimidine ring and a broader signal for the two protons of the amine group. The chemical shift of the aromatic proton would be influenced by the adjacent electronegative bromine and nitrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR spectroscopy detects the carbon atoms in a molecule. The spectrum for this compound would show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts would be indicative of their direct bonding to electronegative atoms like nitrogen, chlorine, and bromine.

FT-IR (Fourier-Transform Infrared Spectroscopy): FT-IR spectroscopy is used to identify functional groups. The spectrum for this compound would be expected to show characteristic stretching vibrations for the N-H bonds of the amine group (typically in the range of 3300-3500 cm⁻¹), as well as vibrations corresponding to C=N and C=C bonds within the aromatic ring (around 1400-1600 cm⁻¹). nih.gov The C-Br and C-Cl stretching frequencies would appear at lower wavenumbers.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful analytical technique that separates components of a mixture using liquid chromatography and determines their molecular weight using mass spectrometry. For a pure sample of this compound, LC would show a single peak, and the mass spectrometer would detect the molecular ion peak corresponding to its molecular weight (208.44 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 2 Chloropyrimidin 4 Amine and Its Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of molecules. These studies are crucial for elucidating the intrinsic characteristics of 6-bromo-2-chloropyrimidin-4-amine, such as its charge distribution and reactivity, which are fundamental to its chemical behavior and potential biological activity.

The distribution of electron density within the this compound molecule is heavily influenced by the presence of multiple electronegative atoms (nitrogen, chlorine, and bromine) and the aromatic pyrimidine (B1678525) ring. Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify the charges on individual atoms.

Studies on substituted pyrimidines show that the nitrogen atoms in the ring act as electron sinks, leading to a partial negative charge. Conversely, the carbon atoms bonded to the electronegative substituents (chloro and bromo groups) exhibit a partial positive charge. The amino group (-NH2) acts as an electron-donating group, increasing the electron density on the pyrimidine ring, a phenomenon crucial for its interaction with biological targets. The analysis of atomic charges helps in understanding the molecule's electrostatic potential, which is key to predicting its non-covalent interactions, such as hydrogen bonding and halogen bonding. For instance, in related 2,4-dihydroxybenzophenone (B1670367) systems, substituents were found to cause a redistribution of charge among the atoms, directly affecting the strength of intramolecular hydrogen bonds. mdpi.com

The hydrogen-bonding capacity of this compound is a critical determinant of its interaction with biological macromolecules. The molecule possesses both hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms). The chloro and bromo substituents, being electron-withdrawing, modulate this capacity.

Quantum chemical studies on similar heterocyclic systems have shown that electron-withdrawing substituents can have complex effects. nih.gov On one hand, they can decrease the basicity of the nearby nitrogen atoms, potentially weakening their ability to accept hydrogen bonds. nih.gov On the other hand, by withdrawing electron density from the ring, they can enhance the acidity of the amino group's protons, making it a stronger hydrogen bond donor. Theoretical investigations on substituted amino-alcohols revealed that halogen substitution (F, Cl, Br) significantly alters the strength of intramolecular hydrogen bonds (IMHBs). nih.gov Specifically, substitution at the α-position to a hydroxyl group reinforces the O–H···N bond in the order H < F < Cl < Br. nih.gov This principle suggests that the halogen atoms on the pyrimidine ring of this compound play a significant role in fine-tuning its hydrogen-bonding interactions, a key aspect for its binding to enzyme active sites.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential drug candidates by predicting their binding affinity and mode to a specific protein target.

The main protease (Mpro, also known as 3CLpro) of the SARS-CoV-2 virus is a validated and highly attractive target for antiviral drug development due to its essential role in viral replication. mdpi.comnih.gov The active site of Mpro is a well-defined cleft with key amino acid residues, such as the catalytic dyad His41 and Cys145, that are crucial for its function. mdpi.comnih.gov

Molecular docking studies have been performed on various pyrimidine derivatives to evaluate their potential as Mpro inhibitors. nih.gov While specific docking results for this compound are not extensively published, studies on analogous 2-amino-4-chloro-pyrimidine derivatives provide valuable insights. nih.gov These studies revealed that the pyrimidine scaffold can fit into the Mpro active site, forming key interactions. For instance, a docking study on a series of pyrimidine derivatives showed binding energies as high as -8.12 kcal/mol. nih.gov The interactions typically involve hydrogen bonds between the amino group of the pyrimidine and residues like Glu166, and interactions between the ring nitrogens and residues such as Thr26 or Gly143. mdpi.comnih.gov The chloro and bromo substituents on this compound would be expected to form halogen bonds or hydrophobic interactions within the S1 and S2 pockets of the Mpro binding site, potentially enhancing binding affinity.

Table 1: Key Amino Acid Residues in SARS-CoV-2 Mpro Active Site Involved in Ligand Binding

| Residue | Role in Binding | Type of Interaction |

|---|---|---|

| His41 | Catalytic dyad, H-bond acceptor/donor | Hydrogen Bond |

| Cys145 | Catalytic dyad, nucleophilic attack | Covalent (for covalent inhibitors) |

| Glu166 | H-bond acceptor from ligand | Hydrogen Bond |

| Gly143 | H-bond donor to ligand | Hydrogen Bond |

| Phe140 | Forms π-π stacking or hydrophobic interactions | Hydrophobic/π-stacking |

| Asn142 | H-bond donor/acceptor | Hydrogen Bond |

| Gln189 | H-bond donor/acceptor | Hydrogen Bond |

In Silico Assessment of Pharmacokinetic and Toxicity Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

Computational models like those available on the SwissADME and pkCSM online servers are frequently used to predict the drug-likeness and ADMET properties of novel compounds. nih.gov For a series of related 2-amino-4-chloro-pyrimidine derivatives, these tools predicted high gastrointestinal (GI) absorption and a bioavailability score of 0.55. nih.gov Some derivatives were predicted to cross the blood-brain barrier. nih.gov

Toxicity predictions for these pyrimidine compounds indicated no skin sensitization properties and an absence of AMES toxicity, which is a measure of mutagenic potential. nih.gov The predicted maximum tolerated dose in humans was also calculated. nih.gov Such in silico assessments for this compound would be crucial to flag potential liabilities and guide the design of derivatives with more favorable pharmacokinetic and safety profiles.

Table 2: Predicted ADMET Properties for a Series of 2-Amino-4-chloro-pyrimidine Derivatives

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| GI Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeability | Variable (some derivatives permeable) | Important for CNS-targeting drugs |

| Skin Permeability (LogKp) | Negative values reported | Suggests low skin permeability |

| Bioavailability Score | 0.55 | Indicates good drug-like properties |

| AMES Toxicity | Absent | Low mutagenic potential |

| Skin Sensitization | No | Low risk of causing allergic contact dermatitis |

Data derived from studies on analogous pyrimidine structures. nih.gov

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational models, by correlating structural features with predicted or measured activity, are powerful tools for deriving SAR.

For pyrimidine-based compounds, computational SAR studies often focus on the effects of different substituents at various positions on the ring. For example, in the context of inhibiting a protein kinase, the nature of the substituent on the amino group can drastically alter potency. researchgate.net Computational docking can reveal that a bulky substituent may cause a steric clash, reducing affinity, while a smaller group that can act as a hydrogen bond donor might enhance it. Similarly, for adenosine (B11128) receptor agonists, it was found that the substituent on the 5'-uronamide moiety was critical for binding affinity, with at least one hydrogen atom being necessary for a high-affinity interaction. elsevierpure.com

By combining docking scores, interaction analyses, and electronic property calculations for a series of this compound derivatives, a computational SAR model can be built. This model could predict which positions on the pyrimidine ring are most amenable to modification and what types of chemical groups (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) are likely to improve binding affinity and selectivity for a given biological target.

Biological Activities and Pharmacological Relevance of 6 Bromo 2 Chloropyrimidin 4 Amine Derivatives

Antimicrobial Efficacy

The emergence of multidrug-resistant microbial strains has necessitated the search for new and effective antimicrobial agents. Derivatives of 6-bromo-2-chloropyrimidin-4-amine have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Novel pyrimidine (B1678525) derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and tested for their antimicrobial properties. One of the synthesized compounds, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant activity against the tested pathogenic bacterial strains. nih.gov In other studies, various heterocyclic derivatives incorporating the pyrimidine scaffold have shown potent antibacterial effects against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). nih.gov

The mechanism of action for some of these derivatives is believed to involve the permeabilization and depolarization of the bacterial membrane. pharmacophorejournal.com The antibacterial efficacy of these compounds is often compared to standard antibiotics to assess their potential as new therapeutic agents.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Test Organism | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 5-guanylhydrazone derivatives | Escherichia coli | High activity | nih.gov |

| 5-guanylhydrazone derivatives | Staphylococcus aureus | High activity | nih.gov |

| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) | Pathogenic bacteria | Significant activity | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives (3 and 4) | Staphylococcus aureus | Intrinsic activity | pharmacophorejournal.com |

| 6-bromoindolglyoxylamide polyamine derivatives (3 and 4) | S. intermedius | Intrinsic activity | pharmacophorejournal.com |

| Polyamine 3 | Pseudomonas aeruginosa | Antibiotic enhancing properties | pharmacophorejournal.com |

Antifungal Activities

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were evaluated for their in vitro antifungal activities, with compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) showing notable efficacy against tested fungal strains. nih.gov Other studies on pyrimidine derivatives have reported significant antifungal activity against various phytopathogenic fungi, with some compounds being more potent than control fungicides. nih.gov For example, certain pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against Phomopsis sp., with inhibition rates surpassing those of the standard fungicide Pyrimethanil. ontosight.ai

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Test Organism | Activity/Inhibition | Reference |

|---|---|---|---|

| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide (7b) | Pathogenic fungi | Significant activity | nih.gov |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | 100% inhibition | ontosight.ai |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 100% inhibition (EC50 = 10.5 μg/ml) | ontosight.ai |

| Pyrimidine derivatives (general) | Phytopathogenic fungi | Potent activity | nih.gov |

Anticancer Potential

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential, acting through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and the induction of cytotoxicity in cancer cells.

Cyclin-Dependent Kinase (CDK4/6) Inhibition and Cell Cycle Regulation (as a precursor to inhibitors)

The cyclin D-CDK4/6-INK4-Rb pathway is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Selective inhibitors of CDK4/6 have shown significant efficacy in the treatment of certain cancers, particularly breast cancer. nih.govresearchgate.net The pyrimidine scaffold is a key structural feature in many CDK4/6 inhibitors. encyclopedia.pub this compound serves as a valuable starting material for the synthesis of these inhibitors due to its reactive sites that allow for the introduction of various functional groups necessary for potent and selective inhibition. scirp.org The development of these inhibitors involves targeting the ATP-binding pocket of CDK4/6, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) and preventing the G1 to S phase transition in the cell cycle. nih.gov

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HCT116, MCF7)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, a series of new quinazoline-4(3H)-one derivatives, which can be synthesized from precursors like this compound, have been evaluated for their antiproliferative activity. One such derivative, with an aliphatic linker, showed potent cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively. nih.gov Similarly, other pyrimidine derivatives have shown significant cytotoxic activity against HCT-116 (colon cancer) and MCF-7 cell lines. researchgate.netnih.gov

Table 3: Cytotoxic Activity of Selected Pyrimidone and Quinazoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline-4(3H)-one derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| Quinazoline-4(3H)-one derivative (8a) | SW480 | 17.85 ± 0.92 | nih.gov |

| Triazinone derivative (13) | HCT116 | 8.37 ± 0.5 | researchgate.net |

| Triazinone derivative (13) | MCF-7 | 3.81 ± 0.2 | researchgate.net |

| Pyrimidine derivative (3b) | HCT-116 | Close to Doxorubicin | nih.gov |

| Pyrimidine derivative (10b) | MCF-7 | Close to Doxorubicin | nih.gov |

| Pyrimidine derivative (10c) | HEPG-2 | Close to Doxorubicin | nih.gov |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their potential to modulate inflammatory pathways. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO). rsc.orgrsc.org

A study on novel pyrimidine derivatives revealed that several compounds exhibited significant anti-inflammatory activity in vivo. pharmacophorejournal.com For instance, certain pyrimidine derivatives showed anti-inflammatory effects comparable to the standard drug ibuprofen. nih.gov Another study highlighted that some pyrimidine derivatives potently suppressed COX-2 activity, with IC50 values similar to the selective COX-2 inhibitor celecoxib. rsc.org

Table 4: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay/Model | Activity/Inhibition | Reference |

|---|---|---|---|

| Pyrimidine derivative (2c, 3c, 4b, 5b) | Carrageenan-induced paw edema | Comparable to ibuprofen | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analog (21) | Rat paw edema | More potent than ibuprofen | nih.gov |

| Pyrano[2,3-d]pyrimidine (5 and 6) | COX-2 inhibition | IC50 ≈ 0.04 µM | rsc.org |

| Pyrimidine derivative (AK-1) | Carrageenan-induced paw edema | 68.85% inhibition | researchgate.net |

| Morpholinopyrimidine derivative (V4 and V8) | LPS-stimulated macrophages | Inhibition of NO, iNOS, and COX-2 | rsc.org |

Antioxidant Capacity and Radical Scavenging Mechanisms

Derivatives of pyrimidine are recognized for their potential to act as antioxidants by scavenging free radicals, which are implicated in the progression of various diseases. The antioxidant capacity of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

The structural features of pyrimidine derivatives significantly influence their antioxidant activity. For instance, the introduction of specific substituents can enhance their radical scavenging properties. Studies on various pyrimidine derivatives have demonstrated that the presence of electron-donating groups can increase antioxidant efficacy. Research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown that these compounds can strongly inhibit lipid peroxidation, a key process in cellular damage mediated by free radicals. nih.govnih.gov While some of these derivatives may not show significant interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, their ability to prevent lipid peroxidation highlights an important mechanism of their antioxidant action. nih.govnih.gov

Antiviral Investigations

The emergence of viral diseases, particularly the global challenge posed by coronaviruses, has accelerated the search for effective antiviral agents. Pyrimidine derivatives have emerged as a promising class of compounds in this endeavor, with many derivatives being investigated for their potential to inhibit viral replication and entry into host cells.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in the early stages of drug discovery for identifying potential antiviral candidates. These in silico approaches can predict the binding affinity and interaction of small molecules with viral protein targets, thereby guiding the synthesis and experimental testing of new compounds.

Several studies have focused on pyrimidine derivatives as potential inhibitors of SARS-CoV-2. One such study systematically used computational techniques to screen a library of diaryl pyrimidine analogues. nih.gov The aim was to identify molecules that could disrupt the interaction between the viral spike (S) glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells. nih.gov The study identified several promising diaryl pyrimidine derivatives, which were found to bind at the interface of the hACE2-S complex with low binding free energy, suggesting they could be effective inhibitors of this interaction. nih.gov

Another computational screening of phytochemicals against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, identified potential inhibitors. nih.gov While not directly focused on this compound, these studies highlight the utility of in silico methods in exploring the anti-coronavirus potential of diverse chemical scaffolds, including those based on pyrimidine. The insights gained from such computational studies are invaluable for the rational design of novel pyrimidine-based antiviral drugs targeting SARS-CoV-2 and other coronaviruses. nih.govconsensus.appnih.gov

Anticonvulsant Activities

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Pyrimidine derivatives have been extensively investigated for their anticonvulsant properties, with many compounds showing promising activity in preclinical models of seizures. ekb.egnih.gov

Research has shown that specific substitutions on the pyrimidine ring are crucial for anticonvulsant activity. A study on the synthesis of 1,2,4-triazole (B32235) derivatives starting from 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine reported the evaluation of these compounds for their anticonvulsant activity. researchgate.net This provides a direct link to the biological evaluation of derivatives of the title compound. The study found that one of the synthesized compounds, 5f , was the most potent in this series when tested against the maximal electroshock (MES) seizure model and showed no neurotoxicity at the maximum administered dose of 100 mg/kg. researchgate.net

Another study on pyrimidine-5-carbonitrile derivatives identified compounds with a bromo-substituent as being highly active. Specifically, the compound 2-[2-(4-bromo-benzylidene)-hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile was found to be highly active in the MES test at a dose of 30 mg/kg, indicating its ability to prevent seizure spread. Thiazolopyrimidine derivatives have also been explored, with 3-(4-Bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one showing notable synthesis pathways. pensoft.net

The mechanism of action for the anticonvulsant effect of pyrimidine derivatives is often linked to their interaction with neurotransmitter systems. Some derivatives have been shown to elevate the levels of inhibitory neurotransmitters like GABA and reduce the levels of excitatory neurotransmitters like glutamate (B1630785) in the brain. ekb.eg The table below summarizes the anticonvulsant activity of selected pyrimidine derivatives from the literature.

| Compound | Anticonvulsant Test Model | Activity/Potency | Reference |

|---|---|---|---|

| Compound 5f (a 1,2,4-triazole derivative from 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine) | Maximal Electroshock (MES) | Most potent in its series | researchgate.net |

| 2-[2-(4-bromo-benzylidene)-hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile | Maximal Electroshock (MES) | Highly active at 30 mg/kg | |

| Pyrido[2,3-d]pyrimidine derivatives 5c and 5d | Maximal Electroshock (MES) | 100% protection at 100 mg/kg | researchgate.net |

| Pyrimidine-carbothioamide derivative 4g | MES and scPTZ | ED50 of 15.6 mg/kg (MES) and 278.4 mg/kg (scPTZ) | researchgate.net |

Advanced Applications and Role As a Chemical Synthon

Role as an Important Intermediate in Drug Discovery and Development

6-Bromo-2-chloropyrimidin-4-amine is a pivotal intermediate in the field of drug discovery and development. Its unique structure, featuring reactive chloro and bromo groups, allows for sequential and site-selective modifications, making it an ideal scaffold for building diverse molecular libraries. Researchers leverage this compound to synthesize novel derivatives with potential therapeutic applications.

A key strategy involves the nucleophilic substitution of the chlorine and bromine atoms. For instance, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized by reacting the parent compound with various sulfonyl and acid chlorides. researchgate.net These reactions lead to the formation of new chemical entities that can be screened for biological activity.

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous approved drugs. Its presence in this compound makes this intermediate particularly valuable for developing new therapeutic agents, including those with potential anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgnih.gov The development of dual endothelin receptor antagonists and MDM2 inhibitors has utilized similar pyrimidine-based building blocks, highlighting the importance of this structural motif in medicinal chemistry. nih.govnih.gov

Research Highlight: Synthesis of Novel Antimicrobial Agents A study focused on the synthesis of new derivatives from 5-bromo-2-chloropyrimidin-4-amine demonstrated its potential in developing antimicrobial agents. The research involved nucleophilic substitution reactions to create a library of compounds that were then tested for their effectiveness against various pathogens. researchgate.net

| Derivative | Target Activity | Key Finding | Reference |

| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Antibacterial & Antifungal | Exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains. | researchgate.net |

This targeted synthesis approach underscores the role of this compound as a versatile starting material for identifying new drug candidates.

Building Block for Synthesis of Complex Bioactive Molecules

The utility of this compound extends to its role as a fundamental building block for constructing complex bioactive molecules. mdpi.com Bioactive molecules are substances that have an effect on a living organism, and those derived from this pyrimidine intermediate have shown promise in various biological assays.

The reactivity of the C-2 chlorine and C-6 bromine atoms allows for controlled, stepwise introduction of different functional groups. This enables medicinal chemists to systematically modify the molecule to optimize its interaction with biological targets. For example, the chlorine atom can be selectively displaced by one nucleophile, followed by a different reaction at the bromine site, such as a Suzuki or Stille coupling, to introduce aryl or other carbon-based substituents. This stepwise functionalization is crucial for creating structurally complex molecules with precisely defined three-dimensional shapes.

The synthesis of various substituted pyrimidines, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often starts from versatile intermediates like this compound. researchgate.netresearchgate.net These resulting heterocyclic systems are known to be scaffolds for potent inhibitors of enzymes like tyrosine kinases, which are important targets in cancer therapy. researchgate.net

Examples of Molecules Synthesized from Pyrimidine Intermediates:

| Starting Intermediate Type | Resulting Bioactive Scaffold | Therapeutic Area |

| Dichloro-pyrimidine | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) | Cardiovascular Disease nih.govacs.org |

| 2-amino-4-chloro-pyrimidine | Pyrimidine anchored bromophenyl piperazine | Oncology nih.gov |

| This compound | N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-benzenesulfonamide derivatives | Infectious Diseases researchgate.net |

Potential in Agricultural Chemical Development (e.g., Fungicides)

Beyond pharmaceuticals, this compound is a valuable intermediate in the development of agricultural chemicals, particularly fungicides. The pyrimidine ring is a core component of several successful commercial fungicides. The ability to create a wide array of derivatives from this starting material allows for the screening of new compounds with enhanced efficacy and improved environmental profiles.

Research has shown that derivatives of 5-bromo-2-chloropyrimidin-4-amine possess significant antifungal properties. researchgate.net In one study, a synthesized derivative, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, was identified as having notable activity against pathogenic fungal strains. researchgate.net This finding highlights the potential for developing new crop protection agents based on this chemical scaffold. The development of such compounds is critical for ensuring food security by managing plant diseases.

Future Research Directions and Challenges

Elucidation of Novel Biological Targets and Mechanisms of Action

While derivatives of 6-Bromo-2-chloropyrimidin-4-amine have been extensively explored as kinase inhibitors, a significant future direction lies in the identification of novel biological targets beyond the kinome. acs.org The inherent ability of the pyrimidine (B1678525) core to mimic the purine (B94841) bases of ATP allows it to interact with a wide range of ATP-binding proteins. nih.govrsc.org This promiscuity, often seen as a liability, can be leveraged to discover inhibitors for understudied kinases and other ATP-dependent enzymes implicated in disease. acs.org Research is expanding to explore non-kinase targets, such as β-secretase (BACE-1), which is implicated in Alzheimer's disease, and cholinesterases. nih.govacs.org

A critical challenge in this area is the comprehensive profiling of these compounds to understand their full spectrum of biological activity. The mechanism of action of many pyrimidine derivatives is often presumed to be competitive inhibition at the ATP-binding site. wikipedia.orgpatsnap.com However, future research must delve deeper to uncover alternative mechanisms, such as allosteric modulation or disruption of protein-protein interactions, which could lead to the development of more selective and effective therapeutics. mdpi.com For instance, some pyrimidine derivatives have been found to act as dual-binding site inhibitors of cholinesterases, interacting with both the catalytic and peripheral anionic sites. acs.org

Development of Highly Selective and Potent Derivatives with Enhanced Biological Activity

A primary challenge in the development of drugs from the this compound scaffold is achieving high selectivity for the intended biological target, thereby minimizing off-target effects. The development of Janus kinase (JAK) 3 inhibitors highlights a successful strategy where structure-based design led to a derivative that interacts with a unique cysteine residue in JAK3, conferring excellent inhibitory activity and high selectivity over other JAK kinases. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these derivatives. acs.orgnih.gov For example, in the development of fibroblast growth factor receptor 3 (FGFR3) inhibitors, modifying the substituent at the 4-position and altering the linker at the 5-position of the pyrimidine ring resulted in increased systemic exposure and enhanced potency. nih.gov The introduction of fluorine atoms has also been shown to enhance inhibitory activity by forming hydrogen bonds with the target protein. nih.gov Future research will continue to rely on meticulous SAR studies to fine-tune the properties of these compounds.

The following table summarizes the structure-activity relationships of some pyrimidine derivatives:

| Base Scaffold | Target | Key Structural Modifications | Impact on Activity | Reference |

| Pyrimidine | Mycobacterium tuberculosis | Removal of chlorine atom | Decreased activity | acs.org |

| Pyrimidine | FGFR3 | Reduction of molecular size at 4-position | Increased systemic exposure | nih.gov |

| Pyrimidine | FGFR3 | Introduction of two fluorine atoms | Enhanced FGFR3 inhibitory activity | nih.gov |

| Pyrimidine-4,6-diamine | JAK3 | Interaction with Cys909 residue | Excellent JAK3 inhibitory activity and high selectivity | nih.gov |

Optimization of Synthetic Routes for Scalable and Sustainable Production

The translation of promising lead compounds into clinical candidates necessitates the development of efficient, scalable, and sustainable synthetic routes. Traditional methods for synthesizing functionalized pyrimidines can be lengthy and may involve harsh conditions. acs.org Future research is focused on developing novel synthetic methodologies that are more environmentally friendly and cost-effective.

Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and higher yields. nanobioletters.comrsc.org Multicomponent reactions, which allow for the construction of complex molecules in a single step, are particularly attractive for their efficiency and atom economy. nih.govresearchgate.net For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov The development of such innovative synthetic strategies will be critical for the large-scale production of pyrimidine-based drugs. nih.gov

Advanced Computational Approaches for Structure-Based Drug Design and Prediction

Advanced computational methods are playing an increasingly integral role in the discovery and optimization of drugs derived from the this compound scaffold. researchgate.netnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are being used to predict the biological activity of novel derivatives and to understand their interactions with target proteins at the molecular level. koreascience.krnih.govresearchgate.net

For instance, in the design of BACE-1 inhibitors, docking simulations revealed that aromatic rings at the fourth and sixth positions of the pyrimidine ring occupied specific substrate-binding pockets, while the amino group formed key hydrogen bonds with the active site residues. nih.gov Molecular dynamics simulations have also been employed to understand the binding modes of inhibitors and the structural features that impact their interaction with the target enzyme. nih.gov These in silico approaches not only accelerate the drug discovery process but also provide valuable insights that can guide the design of more potent and selective inhibitors. researchgate.net

The following table highlights the application of computational tools in the study of pyrimidine derivatives:

| Computational Method | Application | Key Findings | Reference |

| Pharmacophore modeling, 3D-QSAR, Docking | Design of calcium channel blockers | Identified key features for activity (H-bond donor/acceptor, hydrophobic group) | koreascience.kr |

| Docking, Molecular Dynamics | Development of CDK2 inhibitors | Elucidated binding modes and key structural features for interaction | nih.gov |

| Docking | Design of BACE-1 inhibitors | Predicted interactions with active site amino acids | nih.gov |

| In silico ADMET prediction | Evaluation of pyrazolo[1,5-a]pyrimidines | Confirmed drug-likeness and predicted pharmacokinetic properties | nih.gov |

Exploration of New Therapeutic Areas and Biomedical Applications

The versatility of the this compound scaffold opens up opportunities for its application in a wide range of therapeutic areas beyond the well-established fields of oncology and inflammation. core.ac.uknih.govorientjchem.org Derivatives have shown promise as antimicrobial agents, including against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgnih.gov The pyrimidine core is also being investigated for its potential in treating neurodegenerative diseases, cardiovascular disorders, and viral infections. nih.govmdpi.comnih.gov

Furthermore, the unique self-assembly properties of certain pyrimidine derivatives are being explored for biomedical applications beyond traditional pharmacology. For example, N-substituted pyrido[4,3-d]pyrimidines have been shown to self-organize into rosette nanotubes, which could have applications in materials science and drug delivery. nih.gov The continued exploration of this scaffold's chemical space is likely to uncover new and unexpected biological activities, leading to the development of novel therapies for a variety of diseases. researchgate.netresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Bromo-2-chloropyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves the reduction of a nitro-substituted precursor. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid under controlled temperatures (e.g., 273 K) to yield the amine derivative . Optimization includes adjusting stoichiometric ratios, reaction time (e.g., 6 hours), and post-reaction purification via recrystallization (e.g., acetonitrile). Positional isomerism (5-bromo vs. 6-bromo) may require modified precursor selection or temperature gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms purity. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy detects functional groups like N-H stretches (~3300 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves precise molecular geometry and hydrogen-bonding networks, as demonstrated in analogous pyrimidine structures .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents. Its bromine and chlorine substituents enable Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups. Biological screening should follow standardized protocols (e.g., MIC assays for antimicrobial activity) with purity validation via HPLC .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 6 is more reactive than chlorine at position 2 due to lower electronegativity and reduced steric hindrance. Computational studies (DFT) can quantify charge distribution and predict regioselectivity. Experimental validation involves competitive coupling reactions with Pd catalysts (e.g., Pd(PPh₃)₄) to compare substitution rates at Br vs. Cl sites .

Q. What challenges arise in the crystallographic refinement of this compound, and how can they be resolved?

- Methodological Answer : Challenges include disorder in heavy atoms (Br/Cl) and hydrogen-bonding ambiguities. SHELXL refinement (via Olex2 or similar software) with anisotropic displacement parameters improves accuracy. Hydrogen atoms on N7 should be freely refined, while others are treated as riding atoms. High-resolution data (θ > 25°) and twin-law analysis (SHELXT) mitigate twinning issues .

Q. How can computational methods predict the interactions of this compound in drug discovery pipelines?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., EGFR kinases). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with pyrimidine N atoms). MD simulations (GROMACS) assess stability in biological matrices. Validate predictions with SPR or ITC binding assays .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrimidines?

- Methodological Answer : Discrepancies often stem from impurity profiles or assay variability. Implement orthogonal characterization (HPLC-MS, elemental analysis) to confirm compound integrity. Standardize biological assays (e.g., fixed cell lines, consistent incubation times). Meta-analyses of structure-activity relationships (SAR) across analogs clarify substituent effects .

Q. What strategies are used to analyze degradation products of this compound under varying conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) under thermal, photolytic, and hydrolytic stress. Degradants are profiled via LC-MS/MS with C18 columns and ESI ionization. Identify major products (e.g., dehalogenated or oxidized derivatives) and propose degradation pathways using high-resolution MSⁿ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.